molecular formula C19H18O6S B13394944 4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid

4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid

Cat. No.: B13394944
M. Wt: 374.4 g/mol
InChI Key: RPWJWEFMAVOUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid is a complex organic compound with a unique structure that includes both acetyloxy and methylsulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a phenylbutenoic acid derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.

Scientific Research Applications

4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetyloxy and methylsulfonyl derivatives, such as:

  • 4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-butenoic acid
  • 4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylpropanoic acid

Uniqueness

4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid is unique due to its specific combination of functional groups and its potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C19H18O6S

Molecular Weight

374.4 g/mol

IUPAC Name

4-acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid

InChI

InChI=1S/C19H18O6S/c1-13(20)25-12-17(14-8-10-16(11-9-14)26(2,23)24)18(19(21)22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

RPWJWEFMAVOUBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=C(C1=CC=CC=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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